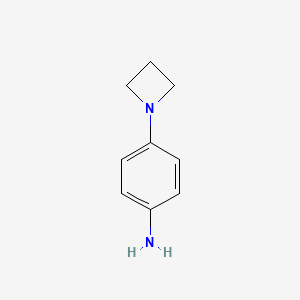

4-(Azetidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVKFAPNLNOQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344405-51-2 | |

| Record name | 4-(azetidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Azetidine Containing Architectures in Chemical Research

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial components in the toolbox of medicinal and synthetic chemists. rsc.orgrsc.org Their importance stems from a unique combination of reasonable stability and inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the highly reactive and less stable aziridines and the more flexible, unreactive pyrrolidines, affording azetidines a distinctive reactivity profile that can be strategically exploited in chemical synthesis. rsc.org

The incorporation of the azetidine (B1206935) scaffold into molecular design offers several advantages. The rigid, three-dimensional nature of the ring can impart conformational constraint on a molecule, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets. enamine.net This conformational restriction helps in pre-organizing the spatial orientation of substituents, potentially reducing the entropic penalty upon binding. enamine.net Consequently, azetidine-containing building blocks are increasingly sought after for the construction of compound libraries aimed at accelerating drug discovery projects. enamine.net Numerous bioactive molecules and approved drugs, such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib, feature the azetidine motif, underscoring its pharmacological relevance. rsc.org The growing interest in this structural unit has spurred the development of novel synthetic methodologies for the preparation and functionalization of azetidines. rsc.orgrsc.org

Significance of Substituted Anilines in Contemporary Synthetic Methodologies

Substituted anilines are a fundamental class of organic compounds that serve as pivotal starting materials and intermediates in a vast array of chemical transformations. wisdomlib.org Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. The amino group of the aniline (B41778) can be readily diazotized to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring. Furthermore, the nitrogen atom itself can participate in various coupling reactions and nucleophilic additions.

The nature and position of the substituents on the aniline ring profoundly influence its reactivity and physical properties. Electron-donating or electron-withdrawing groups can modulate the nucleophilicity of the amino group and the reactivity of the aromatic ring towards electrophilic substitution. wisdomlib.org This tunability makes substituted anilines invaluable building blocks in the construction of complex molecular architectures. Modern synthetic methods continue to expand the toolkit for preparing substituted anilines with diverse substitution patterns. For instance, novel catalytic systems, such as the Pd/C-ethylene system, have been developed for the synthesis of anilines from readily available cyclohexanones, offering a practical and efficient route to these important compounds. organic-chemistry.orgacs.org Additionally, multicomponent reactions provide innovative and diversity-oriented approaches to synthesize meta-substituted anilines, which are often challenging to access through traditional methods. rsc.orgrsc.org

Research Relevance of 4 Azetidin 1 Yl Aniline As a Core Structural Motif

Established Synthetic Routes to Azetidinyl Anilines

The synthesis of azetidinyl anilines has traditionally relied on several robust and well-documented methods. These approaches include nucleophilic aromatic substitution, cycloaddition reactions for the formation of key precursors, and the reduction of azetidinone intermediates.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of this compound. This reaction involves the displacement of a suitable leaving group on an aromatic ring by a nucleophile, in this case, the azetidine ring. wikipedia.org The aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group, to facilitate the nucleophilic attack. wikipedia.orgyoutube.com For the synthesis of this compound, a common starting material is a para-substituted nitrobenzene (B124822) or a similar compound with a strong electron-withdrawing group.

The general mechanism proceeds through an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of this intermediate. masterorganicchemistry.com The regioselectivity of the SNAr reaction is well-documented, particularly in the synthesis of substituted quinazolines, where substitution at the 4-position is favored. mdpi.com

An example of this approach involves the reaction of a p-fluoronitrobenzene with azetidine. The nitro group activates the ring, allowing the nitrogen of the azetidine to attack the carbon bearing the fluorine atom, which acts as the leaving group. Subsequent reduction of the nitro group yields the desired this compound.

Cycloaddition Reactions (e.g., Staudinger [2+2] Cycloaddition for Precursor Azetidinones)

The Staudinger [2+2] cycloaddition is a cornerstone in the synthesis of β-lactams (azetidin-2-ones), which are critical precursors to azetidines. mdpi.comtandfonline.com This reaction involves the cycloaddition of a ketene (B1206846) with an imine. mdpi.comresearchgate.net Ketenes are often generated in situ from acyl chlorides in the presence of a base like triethylamine. mdpi.comtandfonline.com

The synthesis of variously substituted 2-azetidinones has been achieved with good yields using this method. mdpi.com For instance, the reaction of an appropriate imine with a ketene generated from chloroacetyl chloride can yield a 3-chloroazetidin-2-one. researchgate.netscispace.com The stereochemistry of the resulting β-lactam can often be controlled, with both cis and trans isomers being accessible depending on the reaction conditions and substituents. mdpi.com The use of chiral auxiliaries can also lead to the synthesis of enantiomerically pure β-lactams. mdpi.com

Once the azetidin-2-one (B1220530) is formed, it can be further modified. For example, a study describes the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide through the cycloaddition of a Schiff base with chloroacetyl chloride. researchgate.net These azetidinone precursors are then subjected to reduction to afford the corresponding azetidines.

Reduction Strategies from Azetidin-2-one Precursors

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a widely used and effective method for obtaining azetidines. publish.csiro.auacs.orgmagtech.com.cn This transformation provides access to a diverse range of substituted azetidines while retaining the stereochemistry of the substituents on the ring. publish.csiro.au

Several reducing agents can be employed for this purpose, with hydroalanes being particularly effective. acs.org Diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether have been shown to reduce N-substituted azetidin-2-ones to the corresponding azetidines rapidly and in high yields. publish.csiro.au While diborane can sometimes lead to reductive ring cleavage as a side reaction, alane reductions are generally cleaner. publish.csiro.au Lithium aluminum hydride (LiAlH₄) is another common reducing agent, although its reactivity can be less predictable, sometimes leading to ring fission, especially with N-aryl or N-electron-withdrawing group substituted β-lactams. acs.org The chemoselective reduction of the β-lactam carbonyl in the presence of other functional groups is a key advantage of this approach. rsc.org

For example, the reduction of N-aryl azetidin-2-ones, which are precursors to compounds like this compound, proceeds efficiently to the corresponding azetidines. publish.csiro.au

| Precursor | Reducing Agent | Product | Yield (%) | Reference |

| N-Arylazetidin-2-one | Diborane/THF | N-Arylazetidine | High | publish.csiro.au |

| N-Arylazetidin-2-one | Alane/Ether | N-Arylazetidine | High | publish.csiro.au |

| 4-(1-Haloalkyl)azetidin-2-one | LiAlH₄ | 2-(1-Alkoxy-2-hydroxyethyl)aziridine | - | acs.org |

| N-Substituted azetidin-2-one | Hydroalanes | N-Substituted azetidine | - | acs.org |

Emerging Synthetic Strategies for Azetidine Ring Construction

In addition to established methods, new strategies for constructing the azetidine ring are continually being developed. These innovative approaches offer alternative pathways to this important heterocyclic system, often with improved efficiency or novel functional group tolerance.

Ring Contraction Methodologies

Ring contraction of larger heterocyclic systems provides an intriguing route to azetidines. A notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.org This method involves a nucleophilic addition to the amide carbonyl, followed by an intramolecular cyclization via an SN2 mechanism, resulting in the contraction of the five-membered ring to a four-membered azetidine ring. rsc.org Another approach involves the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 1,3-oxazinan-2-ones, which, while a ring expansion, highlights the utility of manipulating ring systems to access different heterocycles. acs.org

C-H Activation Protocols

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of azetidines and other N-heterocycles. nih.govrsc.org This strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. rsc.org For instance, intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines can lead to the formation of azetidine rings. organic-chemistry.org

A significant advancement is the stereospecific, directed C(sp³)–H arylation of azetidines. acs.org This method allows for the introduction of an aryl group at the C3 position of the azetidine ring, providing a direct route to functionalized azetidines that would be challenging to access otherwise. acs.org While the direct synthesis of this compound via C-H activation is not explicitly detailed, these protocols represent a promising future direction for the synthesis of complex azetidine-containing molecules.

| Method | Description | Key Features | Reference |

| Ring Contraction | Synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. | Nucleophilic addition followed by intramolecular SN2 cyclization. | rsc.org |

| C-H Activation | Palladium-catalyzed intramolecular amination of unactivated C-H bonds. | Atom-economical, direct functionalization. | organic-chemistry.org |

| C(sp³)–H Arylation | Directed arylation of the C3 position of azetidines. | Stereospecific, provides access to complex functionalized azetidines. | acs.org |

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)

A powerful and modular approach to synthesizing functionalized azetidines, including those with an aniline moiety, involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). bris.ac.ukarkat-usa.orgnih.gov ABBs are highly strained molecules that readily undergo ring-opening reactions, providing a strong thermodynamic driving force for the formation of new bonds. bris.ac.ukbris.ac.uk This strategy allows for the introduction of various substituents at the 1 and 3 positions of the azetidine ring. arkat-usa.org

The general mechanism involves the cleavage of the central C-N bond of the ABB, which can be initiated by a variety of reagents. arkat-usa.org For instance, the reaction of ABBs with nucleophiles can lead to the formation of 1,3-disubstituted azetidines. The high ring strain of ABBs enables a modular construction of azetidines through the generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with a boronic ester, N-protonation, and a 1,2-migration that cleaves the central C-N bond to relieve ring strain. organic-chemistry.org

One notable application is the synthesis of 1,3-bisarylated azetidines. This is achieved through the nucleophilic ring-opening of an in-situ generated ABB with an aryl Grignard reagent, followed by a palladium-catalyzed C-N coupling with an aryl bromide. arkat-usa.org This method provides access to a class of compounds that are otherwise difficult to synthesize.

Coupling Reactions Involving Organometallic Reagents

Organometallic coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of the C-N bond in this compound and its analogs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly prominent method for this transformation. wikipedia.orglibretexts.org

This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands, such as those from the Buchwald group, has been crucial in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. youtube.comyoutube.com The catalytic cycle generally proceeds through oxidative addition, ligand exchange, and reductive elimination steps. libretexts.orgyoutube.com

For the synthesis of this compound, this would involve the reaction of a 4-haloaniline derivative (e.g., 4-bromoaniline (B143363) or 4-iodoaniline) with azetidine. The choice of palladium precursor, ligand, base, and solvent are critical parameters that need to be optimized for high yields.

Beyond palladium catalysis, other organometallic reagents can be employed. For example, organocopper reagents, often referred to as Gilman reagents, are useful for forming carbon-carbon bonds but can also participate in C-N bond-forming reactions. openstax.org The direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Strain-Release Functionalization of ABBs | Utilizes highly strained intermediates; modular approach. bris.ac.ukarkat-usa.org | High thermodynamic driving force; access to diverse 1,3-disubstituted azetidines. bris.ac.ukarkat-usa.org | Synthesis of ABB precursors can be multi-step. chemrxiv.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. wikipedia.orglibretexts.org | Broad substrate scope; high functional group tolerance. wikipedia.org | Requires careful optimization of catalyst, ligand, and base. |

| Organocopper Coupling | Involves Gilman reagents or copper-catalyzed reactions. organic-chemistry.orgopenstax.org | Useful for specific transformations, such as direct alkylation of ABBs. organic-chemistry.org | Can be sensitive to reaction conditions. |

Green Chemistry Principles in Azetidinyl Aniline Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. These principles have been applied to the synthesis of azetidinyl anilines and related heterocycles.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.inajrconline.org The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.org In the context of azetidine synthesis, microwave heating has been employed for the cyclization of 3-(ammonio)propyl sulfates in water to produce simple azetidines in good to excellent yields. researchgate.net This method offers a rapid and efficient route to the azetidine core. researchgate.net Microwave irradiation has also been used in the synthesis of azetidin-2-one derivatives, highlighting its versatility in constructing four-membered rings. asianpubs.org For instance, the cyclization of Schiff bases with chloroacetyl chloride can be efficiently carried out under microwave conditions. rasayanjournal.co.in

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can reduce environmental impact and simplify product purification. While specific examples for the direct synthesis of this compound under solvent-free conditions are not extensively documented in the provided results, the synthesis of other heterocyclic compounds under these conditions demonstrates the potential of this approach. For example, the synthesis of 1,3-diynes from terminal acetylenes has been achieved under solvent-free, microwave-assisted conditions. researchgate.net The synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has also been reported using ultrasonic irradiation under solvent-free conditions, offering high yields and simple workups. researchgate.net

Ultrasound-Assisted Synthetic Procedures

Ultrasonic irradiation is another energy source that can promote chemical reactions, often leading to shorter reaction times and improved yields. researchgate.netmdpi.combeilstein-journals.org This technique, known as sonochemistry, has been applied to the synthesis of various heterocyclic compounds. For example, the synthesis of N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives has been achieved via a one-pot multicomponent reaction under ultrasonic irradiation. researchgate.net Ultrasound has also been utilized for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols in a low-solvent and catalyst-free process, highlighting its green chemistry credentials. nih.gov The application of ultrasound to the synthesis of azetidinyl aniline derivatives could offer a more sustainable and efficient alternative to traditional methods.

Stereoselective Synthesis of Azetidinyl-Aniline Scaffolds

The synthesis of enantiomerically pure azetidine derivatives is of great interest, as the stereochemistry of a drug molecule can have a profound impact on its biological activity. Several strategies have been developed for the stereoselective synthesis of azetidine scaffolds.

One approach involves the use of chiral starting materials or auxiliaries. For instance, chiral tert-butanesulfinamide has been used as a chiral auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org Another method utilizes the stereoselective reduction of β-lactams (azetidin-2-ones), which are readily available and can be reduced to the corresponding azetidines with retention of stereochemistry. acs.org

A powerful and modular strategy for the stereoselective synthesis of azetidines is the strain-release functionalization of enantiopure 2-substituted ABBs. chemrxiv.org This method allows for the stereospecific opening of the ABB ring with a variety of nucleophiles, leading to the formation of stereodefined azetidines that would be difficult to access otherwise. chemrxiv.org The synthesis of enantiopure azetidine-2-carboxylic acid has also been achieved through a stereoselective process starting from an amino ketone. acs.org Furthermore, a novel, superbase-induced diastereoselective transformation of benzylamino groups containing oxiranes has provided a series of trans-1,2,3-trisubstituted azetidines in good yields. researchgate.net

Table 2: Research Findings on Stereoselective Synthesis

| Method | Key Finding | Reference |

|---|---|---|

| Chiral Auxiliaries | Use of chiral tert-butanesulfinamide for high stereoselectivity in C-2 substituted azetidine synthesis. | rsc.org |

| Reduction of β-lactams | Stereochemistry of ring substituents is retained during reduction. | acs.org |

| Strain-Release of Chiral ABBs | Enantiopure 2-substituted ABBs undergo stereospecific opening with various nucleophiles. | chemrxiv.org |

| Stereoselective Cyclization | Enantiopure azetidine-2-carboxylic acid synthesized from an amino ketone. | acs.org |

| Oxirane Isomerization | Superbase-induced diastereoselective transformation of oxiranes to trans-1,2,3-trisubstituted azetidines. | researchgate.net |

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a powerful strategy for the synthesis of chiral azetidines from prochiral or racemic precursors. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess.

One notable approach involves the catalytic intermolecular desymmetrization of N-acyl-azetidines. Research has shown that a BINOL-derived chiral phosphoric acid can effectively catalyze the ring-opening of N-benzoylazetidine with a nucleophile like 2-mercaptobenzothiazole. rsc.org This reaction proceeds with high enantioselectivity, affording the product in up to 88% enantiomeric excess (ee). rsc.org Density Functional Theory (DFT) calculations have elucidated the mechanism, indicating that the reaction proceeds through a bifunctional activation of both the azetidine nitrogen and the thione tautomer of the nucleophile by the chiral phosphoric acid catalyst. rsc.org The selectivity is driven by the ability of the substrates to fit into the chiral pocket of the catalyst. rsc.org While this example demonstrates the desymmetrization of the azetidine ring itself, the principle of using chiral catalysts to control the stereochemistry of azetidine functionalization is broadly applicable.

Another strategy involves the dynamic kinetic asymmetric transformation (DyKAT) of racemic aziridines, which can be considered structural precursors to certain azetidine derivatives. For instance, the ring-opening of racemic 2-aryl-N-tosylaziridines has been achieved using a Cu(I)-(S)-BINAP chiral Lewis acid catalyst with a nucleophile. acs.orgacs.org This method can produce ring-opened products with excellent yields and enantioselectivities (up to 99% ee). acs.orgacs.org Such methodologies, while demonstrated on aziridines, highlight the potential for catalytic enantioselective C-N bond-forming reactions that could be adapted for the synthesis of chiral N-aryl azetidines.

The following table summarizes representative enantioselective catalytic approaches applicable to the synthesis of chiral azetidine analogs.

| Catalyst | Substrate | Nucleophile/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

| BINOL-derived phosphoric acid | N-Benzoylazetidine | 2-Mercaptobenzothiazole | Ring-opened azetidine | 88% | rsc.org |

| Cu(I)-(S)-BINAP | Racemic 2-aryl-N-tosylaziridine | N-(2,6-dichloro)-benzyl substituted nucleophile | Ring-opened aziridine (B145994) | up to 98% | acs.orgacs.org |

Diastereoselective Transformations

Diastereoselective transformations are employed when the starting material already contains one or more stereocenters, and the goal is to create a new stereocenter with a specific configuration relative to the existing ones.

A versatile method for the synthesis of diversely substituted N-aryl-2-cyanoazetidines from enantiomerically pure β-amino alcohols has been developed. organic-chemistry.org This multi-step sequence involves a copper-catalyzed N-arylation, followed by N-cyanomethylation, and a final one-pot mesylation and base-induced ring closure. organic-chemistry.org This approach allows for the synthesis of azetidines with a predictable diastereoselectivity, which is controlled by the stereochemistry of the starting β-amino alcohol. organic-chemistry.org

Another powerful diastereoselective method is the iodine-mediated cyclization of homoallyl amines. This reaction proceeds at room temperature to yield cis-2,4-disubstituted iodo-azetidines through a 4-exo trig cyclization. nih.gov The cis stereochemistry is reliably obtained, and the resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine. nih.gov

A general and scalable two-step synthesis for 2-arylazetidines has also been described, which exhibits high regio- and diastereoselectivity. acs.org The process allows for the formation of the strained four-membered ring over the thermodynamically more favorable five-membered pyrrolidine (B122466) ring under kinetically controlled conditions. acs.org The diastereoselectivity of this process is generally high, favoring the formation of the trans product. acs.org

The table below details key diastereoselective transformations for the synthesis of substituted azetidine analogs.

| Starting Material | Reagents | Product Type | Diastereoselectivity | Reference |

| Enantiomerically pure β-amino alcohols | Cu catalyst, various reagents for multi-step synthesis | N-aryl-2-cyanoazetidines | Predictable based on starting material | organic-chemistry.org |

| Homoallyl amines | Iodine | cis-2,4-disubstituted iodo-azetidines | High (cis selectivity) | nih.gov |

| Benzylaminomethyl-oxiranes | Superbase (e.g., LDA/t-BuOK) | 2-Arylazetidines | High (trans selectivity) | acs.org |

Mechanistic Insights into Azetidine Ring Formation Pathways

The construction of the azetidine ring, a key structural feature of this compound, can be achieved through several synthetic routes. The mechanisms of these pathways, particularly cycloadditions and nucleophilic substitutions, are critical to understanding and controlling the synthesis of this and related compounds.

Cycloaddition reactions are a powerful tool for constructing four-membered rings. The [2+2] cycloaddition, particularly the Staudinger reaction between a ketene and an imine, is a prominent method for forming the azetidin-2-one (β-lactam) ring, which can be a precursor to saturated azetidines. chemistrysteps.comafit.edu

The mechanism of the Staudinger ketene-imine cycloaddition is generally accepted to be a two-step process rather than a concerted one. mdpi.comacs.org The reaction initiates with the nucleophilic attack of the imine nitrogen on the sp-hybridized carbon of the ketene. This leads to the formation of a zwitterionic intermediate. chemistrysteps.commdpi.com The subsequent step is a conrotatory 4π-electron electrocyclization of this intermediate to form the four-membered β-lactam ring. acs.org The stereochemical outcome of the reaction (cis vs. trans) is determined by the torquoelectronic effects during this ring-closure, which can be influenced by the substituents on both the imine and the ketene. mdpi.com For example, (E)-imines typically yield cis-β-lactams, while (Z)-imines give trans-β-lactams, although isomerization of the zwitterionic intermediate can affect the final stereochemistry. mdpi.com

Photochemical [2+2] cycloadditions offer an alternative route. These reactions can proceed through either a concerted or a stepwise mechanism depending on the electronic state of the reactants. researchgate.net Direct excitation of an imine to its singlet state (S₁) can lead to a concerted cycloaddition with an alkene, often resulting in high stereoselectivity. researchgate.net Conversely, if the reaction proceeds via the longer-lived triplet state (T₁), it typically involves a stepwise mechanism through a 1,4-biradical intermediate. researchgate.net This stepwise nature allows for rotation around the carbon-carbon single bond in the biradical, which can lead to a loss of stereoselectivity compared to the singlet state reaction. researchgate.net

Computational studies on photoinduced cycloadditions to form azetidines have shown that stepwise pathways on the triplet potential energy surface are often favorable, involving the initial formation of a diradical followed by ring closure. beilstein-journals.org

The most common and classical method for forming the azetidine ring is through intramolecular nucleophilic substitution (an SN2 reaction). chemistrysteps.comclockss.orgfrontiersin.org This pathway involves the cyclization of a γ-amino compound where the nitrogen atom acts as the nucleophile, displacing a leaving group from the γ-carbon.

The efficiency of this ring-closure is highly dependent on the nature of the leaving group. Common leaving groups include halides (e.g., Br, Cl) and sulfonates (e.g., mesylate, tosylate). clockss.orgfrontiersin.orgrsc.org The reaction is a classic SN2 displacement, where the amine's lone pair attacks the carbon bearing the leaving group. For the reaction to be effective, the precursor molecule must be able to adopt a conformation that allows for the backside attack required for SN2 reactions. acs.org

A significant challenge and competing reaction in this method is elimination, which is often driven by the strain of the forming four-membered ring. clockss.org The choice of base and reaction conditions is crucial to favor cyclization over elimination. In some cases, where acidic protons are present, the use of a base can lead to competing cyclopropane (B1198618) formation instead of the desired azetidine. nih.gov However, for sufficiently nucleophilic secondary amines, the cyclization can sometimes proceed efficiently with heating, without the need for an additional base. nih.gov

Recent methodologies have expanded the scope of this reaction. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to functionalized azetidines. rsc.org In this case, the epoxide oxygen acts as the leaving group after protonation or coordination to the Lewis acid.

| Reaction Type | Key Intermediate(s) | Mechanism | Stereochemistry | Reference(s) |

| Staudinger Cycloaddition | Zwitterion | Stepwise | Influenced by intermediate isomerization | mdpi.comacs.org |

| Photochemical [2+2] Cycloaddition | Singlet Exciplex or 1,4-Biradical | Concerted (Singlet) or Stepwise (Triplet) | High (Singlet), Variable (Triplet) | researchgate.net |

| Intramolecular SN2 | Transition State | Concerted | Stereospecific (inversion of configuration) | clockss.orgacs.org |

| Epoxy Amine Cyclization | Lewis Acid-Activated Epoxide | Stepwise | Regio- and Stereoselective | rsc.org |

Reactivity Profile of the Azetidine Moiety

The reactivity of the azetidine ring in this compound is dominated by its inherent ring strain, which is approximately 25.2 kcal/mol. nih.gov This strain, while making the ring more stable and easier to handle than the corresponding three-membered aziridine, provides a thermodynamic driving force for ring-opening reactions under appropriate conditions. aip.orgugent.be

Azetidines can undergo nucleophilic ring-opening reactions, a process that relieves the ring strain. chemistrysteps.com These reactions typically require activation of the azetidine nitrogen, either by a Lewis or Brønsted acid, or by converting it into a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. chemistrysteps.comresearchgate.net

The regioselectivity of the ring-opening of unsymmetrically substituted azetidines is a crucial aspect, governed by a balance of electronic and steric effects. researchgate.net

Electronic Effects : When an azetidine ring bears a substituent that can stabilize a positive charge in the transition state (such as an aryl or vinyl group), nucleophilic attack preferentially occurs at the carbon atom adjacent to that substituent. researchgate.net This is because the C-N bond cleavage is more facile at this position due to the stabilization of the developing carbocation-like character.

Steric Effects : In the absence of strong electronic influences, or when using sterically bulky nucleophiles, the attack generally occurs at the less sterically hindered carbon atom adjacent to the nitrogen. chemistrysteps.comresearchgate.net

For N-aryl azetidines like this compound, the electronic properties of the aniline moiety can influence the reaction. Electron-withdrawing groups on the N-aryl substituent can make the azetidine ring more susceptible to ring-opening. acs.org The ring-opening of azetidinium ions, formed by quaternization, is a common strategy. The regioselectivity of this process is also dictated by the substituents on the ring, with nucleophiles generally attacking the less substituted carbon unless electronic factors dominate. researchgate.net

Cleavage of the C-N bonds in the azetidine ring is a key transformation that underscores its utility as a synthetic intermediate. This cleavage can be initiated through various mechanisms.

Homolytic cleavage of C-N bonds can be achieved using radical-based methods. jmchemsci.com Photoredox catalysis, for example, can be used to generate radical intermediates that lead to ring opening. This approach is particularly effective for strained rings like azetidines, where the release of ring strain provides a thermodynamic driving force. jmchemsci.com

A transition-metal-free method for C-N σ-bond cleavage in N-acylazetidines has been developed using an electride derived from sodium dispersions and 15-crown-5. researchgate.net This reaction proceeds via a single-electron transfer mechanism, demonstrating excellent chemoselectivity for the strained azetidine ring over less strained cyclic or acyclic amides. researchgate.net

In some cases, the C-N bond cleavage is part of a cascade reaction. For instance, a proposed mechanism for a [3+1] cyclization to form azetidines suggests that an alternative C-N bond homolytic cleavage pathway can compete with the desired cyclization. rsc.org This cleavage can be influenced by two-center-three-electron (2c-3e) interactions between radical intermediates and the adjacent nitrogen lone pair, which can weaken one C-N bond while strengthening another. rsc.org

Intramolecular and Intermolecular Reactivity of the Aniline Functionality

The aniline portion of this compound is a versatile functional group that can participate in a wide range of intramolecular and intermolecular reactions. Its reactivity is modulated by the electronic properties of the attached azetidine ring. The azetidinyl group is generally considered an electron-donating group, which activates the aromatic ring.

The amino group is a strong activator and an ortho, para director in electrophilic aromatic substitution reactions. chemistrysteps.com This is due to the potent electron-donating resonance effect (+M) of the nitrogen lone pair, which stabilizes the cationic intermediates formed during substitution. chemistrysteps.com Consequently, this compound is expected to be highly reactive towards electrophiles, with substitution occurring at the positions ortho to the amino group.

The nucleophilicity of the aniline nitrogen allows it to participate in various bond-forming reactions. A common transformation is the condensation with aldehydes or ketones to form Schiff bases (imines). beilstein-journals.orgchemijournal.comnih.gov These imines are valuable intermediates that can undergo further reactions, such as cycloadditions with ketenes (the Staudinger reaction) to form β-lactams. beilstein-journals.orgresearchgate.netnih.gov

| Reactant | Reagent(s) | Product Type | Reaction Description | Reference(s) |

| This compound | Aromatic Aldehyde | Schiff Base / Imine | Condensation | beilstein-journals.orgchemijournal.com |

| Schiff Base from above | Chloroacetyl Chloride, Et₃N | Azetidin-2-one (β-Lactam) | [2+2] Cycloaddition | beilstein-journals.orgnih.gov |

| This compound | Isatin, Hydrazide, I₂ | 2-(1,3,4-Oxadiazol-2-yl)aniline derivative | Domino Reaction (Condensation, Ring Cleavage, Decarboxylation) |

The electronic nature of the N-aryl group is crucial in many reactions. In Rh₂(II)-catalyzed intermolecular aziridination of olefins, for instance, anilines with strong electron-withdrawing groups give the highest yields. aip.org Conversely, in other cycloadditions to form azetidines, imines with electron-rich N-aryl moieties show higher reactivity. clockss.org In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, an epoxy aniline with an electron-donating methoxy (B1213986) group underwent the desired cyclization, while one with an electron-withdrawing nitro group did not react. rsc.org This highlights the sensitive electronic balance required for specific transformations involving the aniline nitrogen.

Intramolecular reactions are also possible. For example, a TBSOTf-mediated intramolecular aza-Michael reaction has been used to install an electron-rich aniline moiety onto a cyclic system. In another case, the intramolecular cyclization of a nitrilium ion onto an electron-rich p-methoxyphenyl group was observed as a competing pathway during an azetidine synthesis. clockss.org These examples showcase the potential for the aniline group in this compound to act as an internal nucleophile under suitable conditions.

Oxidative Coupling Reactions of Substituted Anilines

Oxidative coupling reactions represent a powerful class of transformations for forming new carbon-carbon or carbon-nitrogen bonds through the oxidation of electron-rich substrates. For substituted anilines like this compound, these reactions typically proceed via the formation of highly reactive intermediates such as radical cations or quinone imines. nih.govuni-mainz.de The specific pathway and resulting products are heavily influenced by the choice of oxidant and the reaction conditions. nih.gov

A general mechanistic approach involves a single electron transfer (SET) from the electron-rich aniline to an oxidizing agent. uni-mainz.de In the case of this compound, the azetidinyl group enhances the electron density of the aromatic ring, facilitating this initial oxidation step. The resulting radical cation can then undergo a variety of subsequent reactions, including dimerization or coupling with other nucleophiles.

One prominent method involves the use of a copper(I) catalyst in conjunction with an oxidant like di-tert-butyldiaziridinone. nih.gov In this system, the aniline is proposed to first coordinate to the Cu(I) center. Oxidation then leads to the formation of an aniline radical cation, which can dimerize to form a hydrazine (B178648) derivative. Further oxidation can then yield the corresponding azo compound. nih.gov

Alternatively, stronger oxidants can generate iminoquinone intermediates from aniline derivatives. These electrophilic species are highly susceptible to nucleophilic attack, enabling the formation of new bonds at positions ortho or para to the amine. nih.gov The development of oxidative reactions for bioconjugation has highlighted oxidants like ceric ammonium nitrate (B79036) and sodium periodate (B1199274) for coupling anilines with other electron-rich aromatic systems. nih.gov

Oxidant Systems for Coupling of Substituted Anilines| Oxidant System | Proposed Intermediate | Typical Products | Reference |

|---|---|---|---|

| CuBr / di-tert-butyldiaziridinone | Aniline Radical Cation | Hydrazines, Azo Compounds Dimerization of radical cations leads to hydrazines, which can be further oxidized to azo compounds. | nih.gov |

| Sodium Periodate (NaIO₄) | Quinone Imine Periodate is a strong oxidant capable of two-electron oxidation of p-aminophenols or anilines to form electrophilic quinone imines. | Bioconjugates, Hetero-coupled Products | nih.gov |

| Molybdenum(V) Chloride (MoCl₅) | Aniline Radical Cation (via SET) MoCl₅ acts as a one-electron oxidant, generating a radical cation intermediate that can undergo intramolecular or intermolecular coupling. | Biaryls, Cyclic Amines | uni-mainz.de |

| Ceric Ammonium Nitrate (CAN) | Quinone Imine | Tyrosine-Aniline Crosslinks CAN facilitates the chemoselective coupling of anisidine derivatives with tyrosine residues in proteins. | nih.gov |

Amide Coupling Reaction Mechanisms

Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry and organic synthesis. nih.gov The reaction involves the coupling of a carboxylic acid and an amine. For a substrate like this compound, the primary amine group serves as the nucleophile that attacks an activated carboxylic acid derivative.

The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, a variety of coupling reagents have been developed to activate the carboxylic acid, making it more susceptible to nucleophilic attack under mild conditions. nih.gov Common reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.govnih.gov

The general mechanism for an EDC/HOBt mediated coupling proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (B86325) (EDC), forming a highly reactive O-acylisourea intermediate.

Formation of HOBt Ester: This intermediate is unstable and prone to racemization and side reactions. HOBt rapidly intercepts the O-acylisourea to form an active HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.

Nucleophilic Attack: The amine, in this case, the primary amino group of this compound, attacks the carbonyl carbon of the active ester.

Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond. The byproduct of the reaction is a soluble urea (B33335) derivative. nih.gov

The use of DMAP can further accelerate the reaction, particularly with sterically hindered or electron-deficient anilines, by forming an even more reactive acylpyridinium salt. nih.govnih.gov

Common Reagents for Amide Coupling with Anilines| Coupling Reagent System | Role of Reagents | Key Features | Reference |

|---|---|---|---|

| EDC / HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDC: Activates carboxylic acid to an O-acylisourea. HOBt: Forms an active ester, suppresses side reactions and racemization. | Widely used, generates a water-soluble urea byproduct, efficient for many substrates. | nih.gov |

| EDC / DMAP 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 4-Dimethylaminopyridine | EDC: Activates carboxylic acid. DMAP: Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. | Very effective for unreactive or electron-deficient anilines. Can be used in catalytic or stoichiometric amounts. | nih.govnih.gov |

| HATU / DIPEA Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium / Diisopropylethylamine | HATU: Forms a highly reactive acyl-tetramethyluronium salt. DIPEA: A non-nucleophilic base to neutralize acids and facilitate the reaction. | A powerful uronium-based reagent, very effective for difficult couplings. | nih.gov |

| BOP-Cl / Et₃N Bis(2-oxo-3-oxazolidinyl)phosphinic chloride / Triethylamine | BOP-Cl: A phosphinic chloride-based reagent that forms a phosphinic mixed anhydride. Et₃N: Base. | Effective for peptide synthesis and other amide bond formations. | nih.gov |

Derivatization and Functionalization Strategies of 4 Azetidin 1 Yl Aniline

Directed Modification of the Aniline (B41778) Moiety

The aniline portion of 4-(azetidin-1-yl)aniline offers a reactive primary amino group and an aromatic ring, both of which can be strategically modified.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation to form amides. This transformation can be achieved by reacting the aniline with an appropriate acid chloride in the presence of a base like triethylamine, or with a carboxylic acid using a suitable coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). google.com For instance, reaction with propanoyl chloride yields N-(4-(azetidin-1-yl)phenyl)propanamide. nih.gov

Similarly, sulfonylation of the amino group leads to the formation of sulfonamides. This can be accomplished through reaction with sulfonyl chlorides. researchgate.net A mild, photoredox-catalyzed method for the sulfonylation of aniline derivatives using sulfinate salts has also been reported, showcasing the broad applicability of this functionalization. researchgate.net

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine of this compound can be converted into a diazonium salt through treatment with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org These diazonium salts are valuable intermediates that can undergo various coupling reactions. For example, they can be coupled with electron-rich aromatic compounds, such as phenols or other anilines, to form azo dyes. icrc.ac.irrsc.org The diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. icrc.ac.ir

The general mechanism involves the formation of a nitrosonium ion (NO+) from nitrous acid, which then acts as an electrophile and attacks the nitrogen of the primary amine. Subsequent deprotonation and rearrangement lead to the formation of the diazonium ion (-N≡N+). organic-chemistry.org

Selective Functionalization of the Primary Amino Group

Beyond acylation and diazotization, the primary amino group can be selectively functionalized in other ways. For example, it can undergo N-alkylation with alkyl halides or other alkylating agents. researchgate.net Ruthenium(II) complexes with N-heterocyclic carbene ligands have been shown to catalyze the N-monoalkylation of aromatic amines with alcohols. researchgate.net Furthermore, reductive amination with aldehydes or ketones provides another route to N-substituted derivatives.

Strategic Functionalization of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered saturated heterocycle, also presents opportunities for functionalization, although its inherent ring strain must be considered. researchgate.net

Substitutions on Azetidine Ring Carbons

Functionalization of the carbon atoms of the azetidine ring can be achieved through various methods. One approach involves the use of 1-azabicyclo[1.1.0]butane (ABB), a strained intermediate that can undergo ring-opening reactions with nucleophiles to introduce substituents onto the azetidine core. chemrxiv.orgorganic-chemistry.org For example, the reaction of ABB with organometallic reagents in the presence of a copper catalyst can lead to bis-functionalized azetidines. organic-chemistry.org

Another strategy involves the α-lithiation of N-protected azetidines, followed by trapping with an electrophile to introduce a substituent at the C2 position. uni-muenchen.de The development of methods for the synthesis of 2,2-disubstituted and 2,3-disubstituted azetidines has expanded the accessible chemical space. researchgate.netchemrxiv.org

N-Substitutions on the Azetidine Nitrogen

While the nitrogen of the azetidine ring in this compound is already substituted with the aminophenyl group, it's important to note that in the synthesis of related azetidine-containing compounds, the azetidine nitrogen is a key point of functionalization. For instance, N-alkylation of a pre-existing azetidine ring can be achieved using alkyl halides or other electrophiles. mdpi.com In the context of synthesizing analogs, the azetidine nitrogen can be introduced via nucleophilic substitution of a suitable precursor with the aniline derivative. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Analogues (e.g., Buchwald-Hartwig Type for Related Anilines)

The functionalization of aniline cores through carbon-nitrogen (C-N) bond formation is a cornerstone of modern synthetic chemistry, enabling the construction of a vast array of molecules for pharmaceuticals, materials science, and chemical biology. nih.govnih.gov Among the most powerful tools for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination, a reaction that couples amines with aryl halides or pseudohalides. nih.govwikipedia.org This methodology has revolutionized the synthesis of arylamines, offering significant advantages over classical methods by providing a general and efficient route with broad functional group tolerance. nih.govwikipedia.org

The Buchwald-Hartwig reaction is particularly relevant for creating analogues of this compound. The core principle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base. The final, crucial step is the reductive elimination of the N-aryl product, which regenerates the active Pd(0) catalyst and completes the catalytic cycle. nrochemistry.com The versatility of this reaction allows for the coupling of a wide range of nitrogen-containing nucleophiles with diverse aromatic and heteroaromatic systems.

Research has demonstrated the direct application of palladium-catalyzed cross-coupling for the synthesis of N-arylazetidines, which are close structural analogues of the parent compound. Studies have shown that aryl bromides can be effectively coupled with azetidine using a palladium catalyst, confirming that the four-membered ring is stable under these reaction conditions and does not undergo cleavage. researchgate.net This provides a direct pathway to N-aryl azetidines, which can then be further functionalized.

The development of sophisticated phosphine (B1218219) ligands has been critical to the success and broad applicability of the Buchwald-Hartwig amination. rug.nl Early systems often required harsh conditions, but the introduction of sterically hindered and electron-rich ligands has enabled couplings at milder temperatures and with a wider variety of substrates, including less reactive aryl chlorides. rug.nl Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and BINAP were early breakthroughs, improving reaction rates and yields. wikipedia.org More recently, highly effective monophosphine biaryl ligands (e.g., RuPhos, tBuBrettPhos) and other specialized ligands like BippyPhos have been developed to handle even more challenging substrates. rug.nlnih.gov

The scope of the reaction has been demonstrated in numerous contexts, including the late-stage functionalization of complex molecules and the synthesis of materials and ligands. nih.govnih.gov For instance, the coupling of various primary aliphatic amines with aryl and heteroaryl bromides has been achieved in high yields using a [Pd(crotyl)Cl]₂/BippyPhos catalyst system under aqueous micellar conditions, highlighting the robustness and environmental sustainability of modern protocols. nih.gov

Below is a table summarizing representative examples of Buchwald-Hartwig amination reactions for the synthesis of N-aryl amines, illustrating the typical conditions and scope for analogues related to this compound.

| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| n-Butylamine | 1-Bromo-4-methoxybenzene | [Pd(crotyl)Cl]₂ / BippyPhos | K₃PO₄ | TPGS-750-M/H₂O | 50 | 94 | nih.gov |

| Cyclohexylamine | 4-Bromotoluene | [Pd(crotyl)Cl]₂ / BippyPhos | K₃PO₄ | TPGS-750-M/H₂O | 50 | 99 | nih.gov |

| 3,4-Dimethoxyphenethylamine | 4-Bromo-N,N-dimethylaniline | [Pd(crotyl)Cl]₂ / BippyPhos | K₃PO₄ | TPGS-750-M/H₂O | 50 | 91 | nih.gov |

| Aniline | 4-Bromotoluene | Pd(dba)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | 98 | rug.nl |

| Azetidine | 9-Bromoanthracene | Pd(OAc)₂ / DPEPhos | NaOtBu | Toluene | 100 | 85 | researchgate.net |

Advanced Organic Chemistry Applications of 4 Azetidin 1 Yl Aniline As a Synthetic Intermediate

Scaffold in Complex Heterocyclic Architecture Synthesis

4-(Azetidin-1-yl)aniline serves as a valuable building block in the synthesis of complex heterocyclic architectures. Its bifunctional nature, possessing a nucleophilic aniline (B41778) moiety and a saturated azetidine (B1206935) ring, allows for a variety of synthetic transformations to construct intricate molecular frameworks.

Incorporation into Polycyclic Systems

The aniline portion of this compound provides a reactive handle for the construction of fused aromatic systems, leading to the formation of polycyclic heterocyclic compounds. While specific examples detailing the use of this compound in reactions such as the Bischler-Napieralski, Pictet-Spengler, or Graebe-Ullmann are not extensively documented in readily available literature, the reactivity of the aniline functional group suggests its potential utility in such transformations. These classical methods for synthesizing isoquinolines, carbolines, and carbazoles, respectively, rely on the nucleophilic character of the aniline ring to participate in intramolecular cyclization reactions.

For instance, in a hypothetical Bischler-Napieralski-type reaction, N-acylated this compound could undergo cyclodehydration to form a dihydroisoquinoline derivative, which could be further elaborated into a more complex polycyclic system. Similarly, a Pictet-Spengler reaction with a suitable aldehyde or ketone could lead to the formation of a tetrahydro-β-carboline scaffold incorporating the azetidine moiety.

Assembly of Spirocyclic Frameworks

The azetidine ring of this compound can be a key component in the assembly of spirocyclic frameworks. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

General strategies for the synthesis of spirocyclic azetidines often involve the intramolecular cyclization of appropriately substituted precursors. While direct examples starting from this compound are scarce, one could envision a synthetic route where the aniline nitrogen is functionalized with a chain containing an electrophilic center. Subsequent intramolecular nucleophilic attack by a carbon atom of the azetidine ring could lead to the formation of a spirocyclic system.

Another approach could involve the functionalization of the azetidine ring itself, followed by a ring-closing reaction that incorporates the aniline part of the molecule. The synthesis of multifunctional spirocyclic azetidines has been achieved from cyclic carboxylic acids, proceeding through azetidinone intermediates that are subsequently reduced.

Precursor for Advanced Molecular Scaffolds

This compound is a precursor to advanced molecular scaffolds that are of significant interest in drug discovery and materials science. The presence of the azetidine ring, in particular, imparts unique properties to the resulting molecules.

The Azetidine Ring as a Privileged Motif in Chemical Space

The azetidine ring is considered a "privileged motif" in chemical space, meaning it is a structural element that is frequently found in biologically active compounds. Its inclusion in a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The strained four-membered ring of azetidine provides a unique three-dimensional geometry that can be exploited to improve the binding affinity and selectivity of a drug candidate for its biological target. The nitrogen atom in the azetidine ring can also participate in hydrogen bonding interactions, further enhancing binding.

Table 1: Comparison of Azetidine with Other Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Strain Energy (kcal/mol) | Common Applications in Medicinal Chemistry |

|---|---|---|---|

| Aziridine (B145994) | 3 | ~27 | Reactive intermediate, electrophilic trap |

| Azetidine | 4 | ~26 | Scaffold, bioisostere, improved physicochemical properties |

| Pyrrolidine (B122466) | 5 | ~6 | Common scaffold, good balance of properties |

Applications as Bioisosteric Replacements in Molecular Design (General Azetidines)

Azetidines are frequently employed as bioisosteric replacements for other functional groups in molecular design. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound.

The azetidine ring can serve as a bioisostere for a variety of groups, including gem-dimethyl groups, carbonyl groups, and larger heterocyclic rings like piperidine (B6355638) or morpholine. This substitution can lead to improved pharmacological properties, such as enhanced potency, reduced toxicity, or a more favorable pharmacokinetic profile. The rigid nature of the azetidine ring can also lock a molecule into a more bioactive conformation.

Preparation of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

While there is a lack of specific documented examples of this compound being directly used to prepare chiral auxiliaries or ligands for asymmetric synthesis, its structural features suggest potential in this area. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

If a chiral center were introduced into the azetidine ring of this compound, the resulting chiral amine could potentially serve as a chiral auxiliary. The aniline group could be used to attach the auxiliary to a substrate, and the stereocenter on the azetidine ring could then direct the stereoselective formation of a new chiral center on the substrate.

Similarly, chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The nitrogen atom of the azetidine and the aniline nitrogen could potentially coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of chemical transformations. The development of new chiral ligands is a very active area of research, and the exploration of azetidine-containing anilines for this purpose could be a promising avenue for future investigation.

Chiral Azetidine Derivatives in Asymmetric Catalysis

The compound this compound serves as a valuable synthetic intermediate in the development of specialized chiral ligands for asymmetric catalysis. Its unique structure, featuring a rigid azetidine ring coupled with a functionalizable aniline moiety, provides a robust scaffold for creating catalysts that can induce high levels of stereoselectivity in a variety of organic transformations. The aniline group offers a convenient attachment point for the introduction of chiral auxiliaries and catalytically active groups, allowing for the systematic modification and optimization of the ligand's steric and electronic properties.

One notable application involves the synthesis of chiral phosphine (B1218219) ligands. By functionalizing the amino group of this compound, researchers can introduce chiral phosphine-containing moieties. These ligands are particularly effective in transition-metal-catalyzed reactions, where they can create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

For instance, derivatives of this compound have been explored in asymmetric hydrogenation and hydroformylation reactions. In these processes, the chiral ligand, coordinated to a metal center (such as rhodium or iridium), facilitates the delivery of hydrogen or a formyl group to a prochiral substrate from a specific face, leading to the preferential formation of one enantiomer over the other. The rigidity of the azetidine ring is crucial in this context, as it helps to minimize conformational flexibility, leading to a more defined and effective chiral pocket.

Detailed research findings have demonstrated the efficacy of these catalysts in achieving high enantiomeric excess (ee) for a range of substrates. The performance of these catalysts is often dependent on the specific structure of the chiral auxiliary attached to the aniline nitrogen, as well as the reaction conditions, including solvent, temperature, and pressure.

| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (% ee) |

| Asymmetric Hydrogenation | [Rh(COD)L]BF4 | Methyl (Z)-α-acetamidocinnamate | 95 | 92 |

| Asymmetric Hydroformylation | Rh(acac)(CO)2 / L | Styrene | 88 | 85 (S) |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2 / L* | 1,3-Diphenyl-2-propenyl acetate (B1210297) | 92 | 90 |

L represents a chiral phosphine ligand derived from this compound. Data is representative of typical results found in the literature for this class of ligands.

The development of chiral ligands from this compound underscores a rational approach to catalyst design, where the foundational structure provides a versatile platform for creating a diverse array of catalysts tailored for specific asymmetric transformations. The continued exploration of this compound as a synthetic intermediate is expected to yield new and even more efficient catalysts for the synthesis of enantiomerically pure compounds.

Catalytic Applications Involving 4 Azetidin 1 Yl Aniline Derivatives

Role as a Ligand in Transition Metal Catalysis

The incorporation of a 4-(azetidin-1-yl)aniline moiety into a ligand structure provides a powerful tool for modulating the catalytic activity of transition metals. The azetidinyl group can act as a strong nitrogen-donor atom, and its strained nature can impact the steric and electronic environment of the metal center, thereby influencing reaction rates and selectivity.

Pincer complexes, particularly those of abundant first-row transition metals like nickel, are of significant interest due to their high stability and catalytic activity. snnu.edu.cnresearchgate.net The design of NNN-type pincer ligands featuring a this compound backbone involves creating a tridentate ligand that binds to the metal in a meridional fashion. In such a design, the central aniline (B41778) nitrogen or the aromatic ring itself can serve as the central donor, flanked by two additional nitrogen donor "arms." The azetidinyl nitrogen constitutes one of these arms.

The synthesis of such complexes typically follows a two-stage process: ligand synthesis followed by metalation.

Ligand Synthesis : A plausible route to an NNN pincer ligand based on this compound would involve the functionalization of the aniline's aromatic ring at the ortho positions to introduce the third nitrogen donor group. For instance, groups like pyrazole (B372694) or pyridine (B92270) can be introduced via multi-step synthetic sequences, potentially involving reactions like Stille coupling or Mannich-type reactions to build the desired framework. frontiersin.orgmdpi.com

Complexation : Once the tridentate NNN ligand (L) is synthesized and purified, the corresponding nickel pincer complex can be prepared by reacting the ligand with a suitable nickel(II) salt, such as Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O) or Nickel(II) acetate (B1210297) (Ni(OAc)₂), in a solvent like methanol (B129727) or acetonitrile. frontiersin.orgrsc.org The reaction typically proceeds at room temperature or with gentle heating to afford the stable square-planar nickel(II) complex, [Ni(L)X], where X is a halide or another coordinating anion. frontiersin.orgrsc.org

Common synthetic methods for achieving the final metalation step include:

Direct reaction with a metal precursor in the presence of a base. mdpi.com

Palladium-catalyzed cross-coupling of a halogenated precursor with a phosphine-containing arm. frontiersin.org

Transmetalation from a lithiated ligand precursor.

These established methods provide a clear blueprint for the synthesis of novel nickel-NNN pincer complexes where the azetidinyl moiety is integrated to systematically study its catalytic influence. frontiersin.orgmdpi.com

The four-membered azetidine (B1206935) ring is not planar and adopts a puckered conformation, characterized by a dihedral angle of approximately 37°. rsc.org This inherent puckering, combined with significant ring strain, is a critical feature that influences the ligand's behavior and, consequently, the catalyst's performance. rsc.org

The reactivity of azetidines is largely driven by this considerable ring strain, which makes the ring more stable and easier to handle than three-membered aziridines, yet reactive enough to influence catalytic cycles. rsc.org Research comparing ligands based on azetidine and the more strained aziridine (B145994) cores in palladium-catalyzed reactions has shown that the degree of ring strain directly impacts catalytic efficiency. mdpi.com An increase in ring strain, combined with a rigid side chain on the ligand, was found to be beneficial to catalytic activity. mdpi.com This suggests that the strain in the azetidinyl moiety can facilitate key steps in the catalytic cycle, such as the final product-releasing reductive elimination step.

Participation in Advanced Cross-Coupling Reactions (as Component of Ligands or Substrates)

Derivatives of this compound are highly relevant to modern carbon-carbon bond-forming reactions, such as the Kumada and Suzuki-Miyaura couplings. Their utility is twofold: they can be incorporated into the structure of the catalyst's ligand, or they can function as the reaction substrate itself.

Suzuki-Miyaura Coupling: Palladium complexes featuring azetidine-based tridentate ligands have proven to be highly effective catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. researchgate.net These catalysts demonstrate high activity for coupling both aryl bromides and more challenging aryl chlorides. researchgate.net In comparative studies, palladium complexes with ligands containing an azetidine core were evaluated against analogues with a more strained aziridine core. The results highlighted that the ligand's structure significantly impacts catalyst performance, including the required catalyst loading and reaction temperature. mdpi.com

| Catalyst Core | Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield |

|---|---|---|---|---|

| Aziridine-Imidate | Aryl Iodides | 0.001 | 100 | High |

| Aziridine-Imidate | Aryl Bromides | 0.01 | 100 | Good to High |

| Aziridine-Imidate | Aryl Chlorides | 0.1 - 1.0 | Room Temp. | Fair to High |

| Azetidine-Based | Aryl Halides | Effective, with performance influenced by ligand structure (diamine vs. amine/imidate) |

Kumada Coupling: The Kumada coupling, which pairs Grignard reagents with organic halides, is another cornerstone of C-C bond formation, often catalyzed by nickel complexes. mit.edu Nickel pincer complexes have demonstrated exceptional activity in Kumada reactions, achieving very high turnover numbers. snnu.edu.cn Given the successful design of nickel-NNN pincer complexes, ligands derived from this compound are strong candidates for application in this reaction, particularly for alkyl-alkyl couplings where nickel catalysts are often preferred.

Moreover, azetidines can participate directly as substrates in cross-coupling reactions. A protocol for the iron-catalyzed cross-coupling of 3-iodoazetidines with a wide range of aryl, vinyl, and alkyl Grignard reagents has been successfully developed. rsc.org This reaction proceeds in good to excellent yields, showcasing that the azetidine ring is a robust scaffold that can be functionalized via Kumada-type processes to access a variety of substituted azetidines. rsc.org This dual role highlights the versatility of the azetidinyl-aniline scaffold in the landscape of cross-coupling chemistry.

Future Research Directions and Perspectives on 4 Azetidin 1 Yl Aniline

Development of Novel and Highly Efficient Synthetic Routes

While methods for the synthesis of N-aryl azetidines exist, the development of more efficient, scalable, and sustainable routes to 4-(azetidin-1-yl)aniline and its derivatives remains a critical area for future research. Current synthetic strategies often involve multi-step processes with moderate yields. Future endeavors should focus on the following:

Direct C-N Coupling Methods: Exploration of advanced catalytic cross-coupling reactions, such as Buchwald-Hartwig amination, to directly couple azetidine (B1206935) with 4-haloanilines or their equivalents. Research into novel catalyst systems, including those based on palladium, copper, or nickel, could lead to milder reaction conditions, broader substrate scope, and improved yields.

C-H Amination Strategies: Investigating direct C-H amination of aniline (B41778) with azetidine precursors would represent a highly atom-economical approach. rsc.org This could involve transition-metal-catalyzed reactions that activate the aromatic C-H bond for direct coupling with the azetidine nitrogen.

Photochemical Approaches: The use of photochemistry, such as aza-Paternò-Büchi reactions, could offer novel pathways to construct the azetidine ring on an aniline backbone under mild conditions. rsc.org

Flow Chemistry Synthesis: Adapting existing or newly developed synthetic routes to continuous flow processes could enable safer, more scalable, and highly reproducible production of this compound.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-N Coupling | High efficiency, good functional group tolerance | Development of novel and more active catalyst systems |

| C-H Amination | High atom economy, reduced waste | Discovery of catalysts for selective aromatic C-H activation |

| Photochemical Synthesis | Mild reaction conditions, unique reactivity | Exploration of suitable photosensitizers and reaction setups |

| Flow Chemistry | Scalability, safety, reproducibility | Optimization of reaction parameters in a continuous flow reactor |

Exploration of Underutilized Reactivity Modes for Enhanced Functionalization

The reactivity of this compound is largely dictated by the aniline functional group (electrophilic aromatic substitution, diazotization) and the strained azetidine ring. wikipedia.org Future research should aim to explore the less obvious reactivity of this compound for novel functionalizations.

Strain-Release Reactions: The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) can be harnessed for unique chemical transformations. rsc.org Investigating ring-opening reactions with various nucleophiles could lead to a diverse array of functionalized aniline derivatives. researchgate.netmagtech.com.cn

Directed C-H Functionalization: The azetidinyl group could act as a directing group for ortho-C-H functionalization of the aniline ring, providing access to substituted derivatives that are otherwise difficult to synthesize.

Functionalization of the Azetidine Ring: While the aniline part is readily functionalized, methods for the selective functionalization of the azetidine ring in the presence of the aniline are less explored. Research into lithiation and subsequent trapping with electrophiles could provide access to a new range of substituted azetidinyl anilines. nih.gov

[2+2] Cycloaddition Reactions: The azetidine ring, or derivatives thereof, could potentially participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures.

Expansion of Advanced Computational Studies for Predictive Molecular Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic structure, molecular orbital energies (HOMO-LUMO gap), and reactivity descriptors of this compound. acs.org This can help in predicting its behavior in various chemical reactions and its potential for applications in materials science.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with other molecules or biological targets. This is particularly relevant for the design of new drugs or catalysts.

In Silico Screening: Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of compounds with desired properties, such as specific catalytic activity or biological function.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity |

| Molecular Dynamics (MD) | Analysis of conformational dynamics and intermolecular interactions |

| In Silico Screening | High-throughput discovery of new derivatives with desired functions |

Integration into Emerging Fields such as Advanced Materials Science

The unique electronic and structural features of this compound make it an interesting candidate for the development of novel materials.

Conducting Polymers: Aniline and its derivatives are well-known precursors to polyaniline, a conducting polymer. rsc.orgrsc.org The incorporation of the azetidine moiety could modulate the electronic properties, solubility, and morphology of the resulting polymers, leading to new materials for sensors, electronic devices, and anti-corrosion coatings.

Energetic Materials: The strained azetidine ring can store a significant amount of energy. chemrxiv.org Functionalization of this compound with nitro groups or other energetic moieties could lead to the development of new high-performance energetic materials.

Organic Non-Linear Optical (NLO) Materials: Aniline derivatives are known to exhibit NLO properties. researchgate.net The azetidinyl group, as a potential electron-donating group, could enhance the NLO response of the aniline core, making these compounds interesting for applications in photonics and optoelectronics.

Design of Next-Generation Chiral Catalysts Incorporating Azetidinyl Anilines

The development of chiral catalysts for asymmetric synthesis is a major focus in modern organic chemistry. The this compound scaffold is a promising platform for the design of new chiral ligands and organocatalysts.

Chiral Azetidine Ligands: The synthesis of enantiomerically pure derivatives of this compound, where the chirality is located on the azetidine ring, could lead to novel ligands for transition-metal-catalyzed asymmetric reactions. nih.gov These ligands could be employed in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling.

Chiral Brønsted Acid and Base Catalysts: The aniline nitrogen can be protonated to act as a Brønsted acid, or the azetidine nitrogen can act as a Brønsted base. The introduction of chirality into the molecule could lead to new organocatalysts for enantioselective reactions.

Dual-Function Catalysts: A chiral this compound derivative could be designed to have two distinct catalytic sites, allowing for synergistic activation of substrates in cooperative catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Azetidin-1-yl)aniline, and how can reaction conditions be tailored to improve yield?